

# Pharmacokinetics and pharmacodynamics of Ibuzatrelvir in animal models

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **Ibuzatrelvir** in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Ibuzatrelvir** (PF-07817883), a second-generation oral SARS-CoV-2 main protease (Mpro) inhibitor. The data herein is primarily derived from foundational preclinical studies, offering critical insights into the compound's disposition and efficacy in various animal models.

#### Introduction to Ibuzatrelvir

**Ibuzatrelvir** is an investigational, orally bioavailable antiviral drug developed by Pfizer for the treatment of COVID-19.[1] As a second-generation SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitor, it is designed to offer improved metabolic stability over first-generation inhibitors like nirmatrelvir.[2][3] This enhanced stability may obviate the need for a pharmacokinetic booster, such as ritonavir, potentially reducing the risk of drug-drug interactions.[4] Preclinical and clinical studies have demonstrated its potential as a single-agent therapy.[2][4] **Ibuzatrelvir** has shown pan-human coronavirus antiviral activity in vitro and efficacy in a mouse model of SARS-CoV-2 infection.[1][2]

#### **Mechanism of Action**



**Ibuzatrelvir** functions by inhibiting the SARS-CoV-2 main protease, an enzyme crucial for viral replication.[1] The virus initially produces large polyproteins that must be cleaved into functional viral proteins; Mpro is responsible for the majority of these cleavage events.[2] **Ibuzatrelvir**, featuring a nitrile warhead, is designed to form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This interaction blocks the enzyme's activity, thereby halting the processing of viral polyproteins and suppressing viral replication.[4]



Mechanism of Ibuzatrelvir Action

Click to download full resolution via product page

Mechanism of Action of Ibuzatrelvir.



# **Pharmacokinetics in Animal Models**

Pharmacokinetic studies have been conducted in rats and cynomolgus monkeys to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Ibuzatrelvir**.

### **Data Summary**

The following tables summarize the key pharmacokinetic parameters of **Ibuzatrelvir** (referred to as compound 9 in the source literature) in rats and cynomolgus monkeys.[5]

Table 1: Pharmacokinetic Parameters of **Ibuzatrelvir** in Male Wistar-Han Rats[5]

| Parameter                    | IV Administration (0.5 mg/kg) | Oral Administration (7.5 mg/kg) |
|------------------------------|-------------------------------|---------------------------------|
| CLp (mL/min/kg)              | 35                            | -                               |
| Vd,ss (L/kg)                 | 1.05                          | -                               |
| t½ (h)                       | 2.8                           | 2.3                             |
| Tmax (h)                     | -                             | 0.29                            |
| Cmax (ng/mL)                 | -                             | 232                             |
| AUC(0-inf) (ng·h/mL)         | 237                           | 373                             |
| Oral Bioavailability (F) (%) | -                             | 22                              |

| Fraction Absorbed x Gut Availability (Fa x Fg) (%) | - | 42 |

Table 2: Pharmacokinetic Parameters of **Ibuzatrelvir** in Cynomolgus Monkeys (Oral Administration)[5]

| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0-24h)<br>(ng·h/mL) |
|--------------|----------|--------------|-------------------------|
| 10           | 1.0      | 321          | 1210                    |



| 100 | 2.0 | 2430 | 13600 |

## **Experimental Protocols**

- Animal Model: Male Wistar-Han rats.
- Housing: Animals were housed in standard conditions with access to food and water. Oral studies were conducted in the fed state.
- Intravenous (IV) Administration:
  - Dose: 0.5 mg/kg.
  - Formulation: Solution in 10% (v/v) PEG400 / 90% (v/v) 23% (w/v) hydroxypropyl β-cyclodextrin (HPBCD) in water.
  - Administration: Administered as a single intravenous dose.
- Oral (PO) Administration:
  - Dose: 7.5 mg/kg.
  - Formulation: Crystalline Ibuzatrelvir administered as a solution in 0.5% (w/v) methylcellulose containing 2% (v/v) Tween 80.
  - Administration: Administered via oral gavage.
- Sample Collection: Blood samples were collected at specified time points post-dose. Plasma was harvested by centrifugation.
- Bioanalysis: Plasma concentrations of Ibuzatrelvir were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentrationtime data using non-compartmental analysis.





Rat Pharmacokinetic Study Workflow

Click to download full resolution via product page

Workflow for the Rat Pharmacokinetic Study.

- Animal Model: Cynomolgus monkeys.
- Oral (PO) Administration:
  - Doses: 10 mg/kg and 100 mg/kg.



- Formulation: Details on the formulation were not specified in the provided source.
- Administration: Administered as a single oral dose.
- Sample Collection and Analysis: Similar to the rat studies, blood samples were collected over a 24-hour period, and plasma concentrations were quantified via LC-MS/MS.
- Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.

# **Pharmacodynamics in Animal Models**

The in vivo antiviral efficacy of **Ibuzatrelvir** was evaluated in a mouse model of SARS-CoV-2 infection.

## **Data Summary**

Oral administration of **Ibuzatrelvir** resulted in a dose-dependent reduction in viral load in the lungs of infected mice.

Table 3: Antiviral Efficacy of Ibuzatrelvir in K18-hACE2 Mice Infected with SARS-CoV-2[6]

| Treatment Group (Oral,<br>Twice Daily) | Mean Lung Viral Load<br>(log10 RNA copies/mg) | Log Reduction vs. Vehicle |
|----------------------------------------|-----------------------------------------------|---------------------------|
| Vehicle                                | ~8.0 (estimated from source)                  | -                         |
| 100 mg/kg                              | ~6.5 (estimated from source)                  | ~1.5                      |
| 300 mg/kg                              | ~4.5 (estimated from source)                  | ~3.5                      |
| 500 mg/kg                              | ~3.0 (estimated from source)                  | ~5.0                      |

| 500 mg/kg (+12h delayed start) | ~3.5 (estimated from source) | ~4.5 |

Note: Viral load values are estimated from graphical data presented in the source publication.

[6]



### **Experimental Protocol**

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.
- Virus: A mouse-adapted strain of SARS-CoV-2 (mCoV-USA-WA1/2020) was used for infection.
- Infection Procedure: Mice were intranasally inoculated with the SARS-CoV-2 virus.
- Treatment Groups:
  - Vehicle control group.
  - Ibuzatrelvir at 100 mg/kg, 300 mg/kg, and 500 mg/kg.
  - An additional group received 500 mg/kg with the initiation of treatment delayed by 12 hours post-infection.
- Dosing Regimen:
  - Administration: Oral gavage.
  - Frequency: Twice daily (BID).
  - Timing: The first dose was administered around the time of viral inoculation (except for the delayed-start group).
- · Study Endpoints:
  - Primary: Viral load in the lung tissue, assessed at the end of the study.
  - Secondary: Changes in body weight were monitored throughout the study as an indicator of morbidity.
- Viral Load Quantification: Lung tissue was homogenized, and viral RNA was quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.





Mouse In Vivo Efficacy Study Workflow

Click to download full resolution via product page

Workflow for the Mouse In Vivo Efficacy Study.



#### Conclusion

The preclinical data from animal models indicate that **Ibuzatrelvir** is an orally bioavailable Mpro inhibitor with a pharmacokinetic profile supportive of single-agent dosing. In rats, it demonstrates moderate clearance and oral bioavailability. In cynomolgus monkeys, exposure increases with dose. Crucially, pharmacodynamic studies in a relevant mouse model of SARS-CoV-2 infection demonstrate robust, dose-dependent antiviral activity, significantly reducing viral replication in the lungs. These findings provided a strong rationale for the continued clinical development of **Ibuzatrelvir** as a potential treatment for COVID-19.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. A Second-Generation Oral SARS-CoV-2 Main Protease Inhibitor Clinical Candidate for the Treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wipo.int [wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Ibuzatrelvir in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373962#pharmacokinetics-and-pharmacodynamics-of-ibuzatrelvir-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com